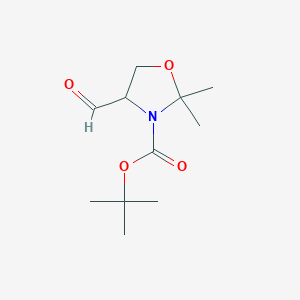

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Overview

Description

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is a member of the oxazolidine family, which are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyloxazolidine-3-carboxylate with a formylating agent. One common method is the use of formic acid or formic acid derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 2,2-dimethyloxazolidine-3-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.

tert-Butyl 4-hydroxy-2,2-dimethyloxazolidine-3-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.

tert-Butyl 4-methyl-2,2-dimethyloxazolidine-3-carboxylate:

The uniqueness of this compound lies in its formyl group, which imparts specific reactivity and makes it valuable in various synthetic and research applications.

Biological Activity

tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, also known as (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 95715-87-0

| Property | Value |

|---|---|

| Density | 1.06 g/mL |

| Boiling Point | Not available |

| Melting Point | Not available |

| Log P | 1.19 |

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. A notable synthetic pathway includes the use of L-cystine and various reagents to achieve the desired oxazolidine structure. This compound serves as an intermediate in the synthesis of biologically active molecules like S-jaspine B, which is known for its significant biological activities .

Biological Activity

This compound has shown promising biological activities in various studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cell proliferation .

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Neurological Effects : Some investigations suggest that oxazolidine derivatives may influence neurotransmitter levels, indicating potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several oxazolidine derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, highlighting their potency .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties were assessed against Staphylococcus aureus and Candida albicans. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

Case Study 3: Neuroprotective Effects

Research focusing on neuroprotective effects revealed that derivatives of this compound could enhance neuronal survival under oxidative stress conditions. The findings suggest a possible mechanism involving the modulation of antioxidant pathways .

Properties

IUPAC Name |

tert-butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJXYVJNOCLJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394595 | |

| Record name | tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127589-93-9 | |

| Record name | 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127589939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6JGL2TOFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate?

A: The reported synthesis utilizes L-Serine as a readily available chiral starting material. [, ] This is significant because it provides a straightforward method to obtain the target compound in a specific enantiomeric form (S or R), which is often crucial for its application in synthesizing other chiral molecules.

Q2: How is the structure of this compound confirmed?

A: The synthesized compound's structure is validated using a combination of spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FT-IR), Liquid chromatography–mass spectrometry (LC-MS), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR). [, ] These techniques provide detailed information about the compound's functional groups, molecular weight, and atom connectivity, confirming its identity.

Q3: What are the potential applications of this compound?

A: This compound serves as a crucial building block, particularly as a synthetic precursor for developing medically significant compounds. [] The aldehyde functionality provides a versatile handle for further chemical transformations, making it a valuable reagent in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.